molecular formula C27H24N2O9 B1673197 JZL 184 CAS No. 1101854-58-3

JZL 184

Katalognummer: B1673197
CAS-Nummer: 1101854-58-3
Molekulargewicht: 520.5 g/mol
InChI-Schlüssel: SEGYOKHGGFKMCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JZL184 ist eine chemische Verbindung, die für ihre Rolle als irreversibler Inhibitor der Monoacylglycerollipase (MAGL) bekannt ist, einem Enzym, das den Endocannabinoid 2-Arachidonoylglycerol (2-AG) abbaut. Diese Verbindung hat in der wissenschaftlichen Forschung aufgrund ihres Potenzials für therapeutische Anwendungen, insbesondere in den Bereichen Krebsbehandlung und Schmerzmanagement, große Aufmerksamkeit erlangt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von JZL184 umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Ein üblicher Syntheseweg beinhaltet die Reaktion von 4-Nitrophenylchloroformiat mit 4-(Di(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl)piperidin. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung einer Base wie Triethylamin in einem organischen Lösungsmittel wie Dichlormethan .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für JZL184 nicht umfassend dokumentiert sind, wird die Verbindung im Allgemeinen in Forschungslaboren unter Verwendung der oben genannten Synthesewege synthetisiert. Der Produktionsprozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

JZL184 durchläuft hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Nitrophenylesters. Es kann auch an Hydrolysereaktionen teilnehmen, die zur Bildung der entsprechenden Carbonsäure- und Alkoholderivate führen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit JZL184 verwendet werden, umfassen Basen wie Triethylamin und Lösungsmittel wie Dichlormethan. Die Reaktionsbedingungen beinhalten oft moderate Temperaturen und einen kontrollierten pH-Wert, um die Stabilität der Verbindung zu gewährleisten .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen von JZL184 gebildet werden, umfassen seine hydrolysierten Derivate, wie die entsprechende Carbonsäure und den Alkohol. Diese Produkte werden oft unter Verwendung von Techniken wie Flüssigchromatographie-Massenspektrometrie (LC-MS) analysiert, um ihre Identität und Reinheit zu bestätigen .

Wissenschaftliche Forschungsanwendungen

JZL184 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige seiner bemerkenswerten Anwendungen umfassen:

Wirkmechanismus

JZL184 entfaltet seine Wirkung, indem es die Monoacylglycerollipase (MAGL) irreversibel hemmt, das Enzym, das für den Abbau des Endocannabinoids 2-Arachidonoylglycerol (2-AG) verantwortlich ist. Durch die Hemmung von MAGL erhöht JZL184 den Spiegel von 2-Arachidonoylglycerol, was wiederum Cannabinoid-Rezeptoren wie CB1 und CB2 aktiviert. Diese Aktivierung führt zu verschiedenen physiologischen Wirkungen, darunter Analgesie, entzündungshemmende Reaktionen und Hemmung der Invasion von Krebszellen .

Analyse Chemischer Reaktionen

Types of Reactions

JZL184 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitrophenyl ester. It can also participate in hydrolysis reactions, leading to the formation of its corresponding carboxylic acid and alcohol derivatives .

Common Reagents and Conditions

Common reagents used in the reactions involving JZL184 include bases like triethylamine and solvents such as dichloromethane. The reaction conditions often involve moderate temperatures and controlled pH to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of JZL184 include its hydrolyzed derivatives, such as the corresponding carboxylic acid and alcohol. These products are often analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to confirm their identity and purity .

Wissenschaftliche Forschungsanwendungen

JZL184 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Wirkmechanismus

JZL184 exerts its effects by irreversibly inhibiting monoacylglycerol lipase (MAGL), the enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, JZL184 increases the levels of 2-arachidonoylglycerol, which in turn activates cannabinoid receptors such as CB1 and CB2. This activation leads to various physiological effects, including analgesia, anti-inflammatory responses, and inhibition of cancer cell invasion .

Eigenschaften

IUPAC Name

(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O9/c30-26(38-21-5-3-20(4-6-21)29(32)33)28-11-9-17(10-12-28)27(31,18-1-7-22-24(13-18)36-15-34-22)19-2-8-23-25(14-19)37-16-35-23/h1-8,13-14,17,31H,9-12,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGYOKHGGFKMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC6=CC=C(C=C6)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648437
Record name 4-Nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101854-58-3
Record name 1-Piperidinecarboxylic acid, 4-[bis(1,3-benzodioxol-5-yl)hydroxymethyl]-, 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1101854-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JZL-184
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1101854583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl 4-[bis(2H-1,3-benzodioxol-5-yl)(hydroxy)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JZL-184
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MZ1I2J68A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JZL 184
Reactant of Route 2
Reactant of Route 2
JZL 184
Reactant of Route 3
Reactant of Route 3
JZL 184
Reactant of Route 4
Reactant of Route 4
JZL 184
Reactant of Route 5
Reactant of Route 5
JZL 184
Reactant of Route 6
Reactant of Route 6
JZL 184
Customer
Q & A

A: JZL184 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) [, , , , ]. By inhibiting MAGL, JZL184 prevents 2-AG breakdown, leading to its accumulation in tissues, particularly the brain [, , , ]. This increase in 2-AG levels enhances endocannabinoid signaling primarily through cannabinoid receptor type 1 (CB1) [, , , , ], resulting in various downstream effects such as:

  • Analgesia: JZL184 effectively reduces pain sensation in animal models of both inflammatory and neuropathic pain [, , , ].
  • Anti-inflammatory effects: JZL184 attenuates inflammation in models of acute lung injury, inflammatory arthritis, and gastric damage [, , , ].
  • Neuroprotection: In models of stroke, traumatic brain injury, and Down syndrome, JZL184 demonstrates neuroprotective effects, improving behavioral outcomes and reducing neuronal damage [, , , , , ].
  • Anticancer activity: Research suggests JZL184 may inhibit tumor growth and metastasis in lung cancer and osteosarcoma models [, , ].

A:

    ANone: JZL184 itself is not a catalyst. It acts as an enzyme inhibitor, specifically targeting MAGL. Its primary application in research is to investigate the physiological and pathological roles of the endocannabinoid 2-AG by acutely increasing its levels.

    ANone: While not explicitly described in the abstracts provided, computational chemistry techniques like molecular docking and QSAR modeling can be valuable tools for understanding the binding interactions between JZL184 and MAGL, potentially leading to the development of more potent and selective inhibitors.

    A: While specific SAR studies focusing on JZL184 are not included in the provided papers, research comparing its effects with those of another MAGL inhibitor, MJN110, provides some insights. Despite both compounds effectively inhibiting MAGL and elevating 2-AG levels, they demonstrate differences in their cannabimimetic effects and locomotor activity profiles []. This suggests that even minor structural variations within this class of inhibitors can influence their pharmacological properties.

    A: While comprehensive PK/PD data is not available in the provided abstracts, several studies demonstrate that JZL184 effectively crosses the blood-brain barrier following systemic administration in rodents, leading to elevated brain 2-AG levels and inducing various pharmacological effects [, , , ].

    ANone: JZL184 has demonstrated efficacy in both in vitro and in vivo settings.

    • In vitro: JZL184 effectively inhibits MAGL activity in cell cultures, leading to increased 2-AG levels and downstream effects like reduced cancer cell invasion and suppressed osteoclastogenesis [, , ].
    • In vivo: JZL184 shows promising results in various animal models:
      • Pain: Reduces pain behaviors in models of inflammatory and neuropathic pain [, , ].
      • Inflammation: Attenuates inflammation in acute lung injury, arthritis, and gastric damage models [, , ].
      • Neurological Disorders: Improves behavioral outcomes and reduces neuronal damage in models of stroke, TBI, and Down syndrome [, , , , , ].
      • Cancer: Inhibits tumor growth and metastasis in lung cancer and osteosarcoma models [, , ].

    ANone: The provided abstracts do not offer specific information about resistance mechanisms to JZL184 or its cross-resistance with other compounds. Investigating potential resistance development during chronic MAGL inhibition would be crucial for its potential therapeutic applications.

    ANone: While the provided research primarily focuses on JZL184's efficacy, some studies highlight potential concerns:

    • Anxiety-like behavior: JZL184 administration was associated with increased anxiety-like behavior in a rat model of repeated mild TBI [].
    • Potential for dependence: Repeated administration of high-dose JZL184 can lead to tolerance and dependence, similar to cannabinoid agonists [].
    • Immunosuppressive effects: A study in chickens suggested that JZL184 might have immunosuppressive effects, potentially exacerbating bacterial infections [].

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.